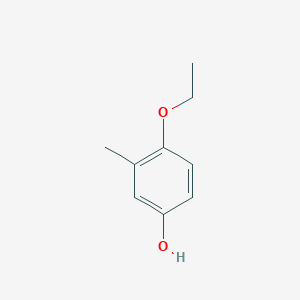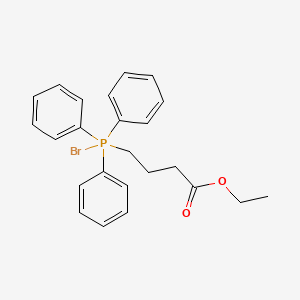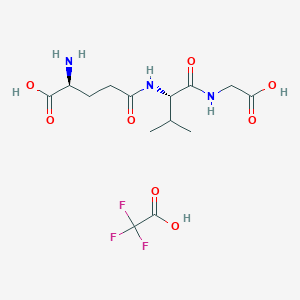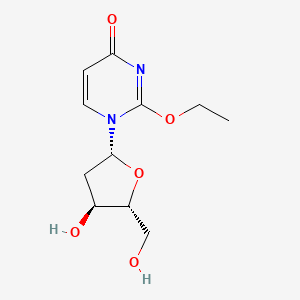
2'-Deoxy-2-O-ethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2-O-ethyluridine is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. It is an intermediate for synthesizing 2-Thio 2’-Deoxyuridine, a metabolite of 2-Thiouracil. The molecular formula of 2’-Deoxy-2-O-ethyluridine is C11H16N2O5, and it has a molecular weight of 256.26 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The protected ribose is then coupled with a suitable uracil derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-2-O-ethyluridine are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2-O-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The ethyl group at the 2’-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
2’-Deoxy-2-O-ethyluridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is utilized in studies involving nucleic acid structure and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
2’-Deoxy-2-O-ethyluridine exerts its effects by incorporating into nucleic acids, thereby disrupting normal nucleic acid synthesis and function. It targets enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA polymerase . This disruption can lead to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: A nucleoside analog that lacks the ethyl group at the 2’-position.
2’-Deoxy-2’-fluoro-2’-methyluridine: A fluorinated analog with a methyl group at the 2’-position.
2-Thio 2’-Deoxyuridine: A sulfur-containing analog used in various biochemical studies.
Uniqueness
2’-Deoxy-2-O-ethyluridine is unique due to the presence of the ethyl group at the 2’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H16N2O5 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-11-12-9(16)3-4-13(11)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
Clé InChI |
QOMJZZYOCMJURT-QXFUBDJGSA-N |
SMILES isomérique |
CCOC1=NC(=O)C=CN1[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CCOC1=NC(=O)C=CN1C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





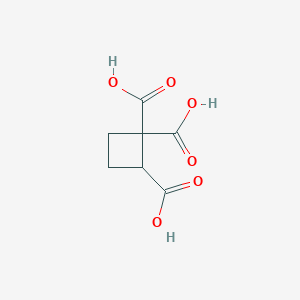
![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
